molecular formula C14H18N2O2 B2996275 1-(4-Methylbenzoyl)piperidine-4-carboxamide CAS No. 355815-58-6

1-(4-Methylbenzoyl)piperidine-4-carboxamide

Cat. No. B2996275
CAS RN: 355815-58-6
M. Wt: 246.31
InChI Key: ZJXSENJAQUQGMY-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)piperidine-4-carboxamide, also known as 4-Methylpiperidine-4-carboxylic acid 4-methylbenzamide, is a chemical compound that belongs to the class of amides. It is a compound containing a piperidine ring substituted at the 1-position with a benzoyl group .


Synthesis Analysis

In a study, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1 H-NMR, mass spectral and elemental analysis . The efficacy of these derivatives to inhibit in vivo angiogenesis was evaluated using chick chorioallantoic membrane (CAM) model .


Molecular Structure Analysis

The molecular formula of 1-(4-Methylbenzoyl)piperidine-4-carboxamide is C14H18N2O2. Its average mass is 329.437 Da and its monoisotopic mass is 329.210327 Da .


Chemical Reactions Analysis

In a study, spontaneous resistance against the piperidine-4-carboxamides emerged at a frequency of 10^-8/CFU and mapped to gyrA and gyrB encoding the subunits of DNA gyrase . Biochemical studies with recombinant M. abscessus DNA gyrase showed that piperidine-4-carboxamides inhibit the wild-type enzyme but not the piperidine-4-carboxamide-resistant mutant .


Physical And Chemical Properties Analysis

The predicted data for 1-(4-Methylbenzoyl)piperidine-4-carboxamide is as follows: Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) = 1.50. Boiling Pt (deg C): 512.98 (Adapted Stein & Brown method). Melting Pt (deg C): 218.66 (Mean or Weighted MP). VP(mm Hg,25 deg C): 1.1E-010 (Modified Grain method) .

Scientific Research Applications

Hydrogen Bonding Studies

  • Proton-Transfer Compounds : Studies by Smith & Wermuth (2010) and Smith & Wermuth (2011) have explored the hydrogen bonding in proton-transfer compounds involving isonipecotamide (a related compound to piperidine-4-carboxamide) with various acids. These studies contribute to understanding molecular assembly and hydrogen-bonded structure formations in organic chemistry.

Synthesis and Medicinal Applications

  • Central Nervous System Agents : Bauer et al. (1976) in Journal of Medicinal Chemistry discussed the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents.
  • Anticancer Agents : A study by Rehman et al. (2018) in Tropical Journal of Pharmaceutical Research focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluating them as potential anticancer agents.

Chemical Structure and Analysis

  • Molecular Interaction Studies : Shim et al. (2002) in Journal of Medicinal Chemistry analyzed the molecular interaction of a piperidine-4-carboxamide antagonist with the CB1 cannabinoid receptor, offering insights into receptor binding sites and pharmacological interactions.

Polymer Synthesis

  • Ordered Polymer Synthesis : Yu, Seino, & Ueda (1999) in Macromolecules discussed the synthesis of an ordered polymer involving piperazine (related to piperidine-4-carboxamide), illustrating the compound's role in advanced materials science.

Drug Discovery and Development

  • Potential Anti-HIV-1 Activity : Imamura et al. (2006) in Journal of Medicinal Chemistry discovered a piperidine-4-carboxamide CCR5 antagonist with potent Anti-HIV-1 activity, highlighting its significance in therapeutic drug development.

Analytical Chemistry

  • Spectral Study of Organic Ligands : Patel (2020) in a Journal studied the reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid, contributing to the understanding of organic ligands' spectral properties.

Future Directions

New, more-effective drugs for the treatment of lung disease caused by nontuberculous mycobacteria (NTM) are needed. Among NTM opportunistic pathogens, Mycobacterium abscessus is the most difficult to cure and intrinsically multidrug resistant . Piperidine-4-carboxamides present a novel class of mycobacterial DNA gyrase inhibitors with attractive antimicrobial activities against the M. abscessus complex . This suggests potential future directions for the development of new drugs based on the structure of 1-(4-Methylbenzoyl)piperidine-4-carboxamide.

properties

IUPAC Name

1-(4-methylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-2-4-12(5-3-10)14(18)16-8-6-11(7-9-16)13(15)17/h2-5,11H,6-9H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXSENJAQUQGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzoyl)piperidine-4-carboxamide

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